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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

Cat. No.: B1425382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclobutyl(cyclopropyl)methanone against

structurally similar ketones. Due to the limited availability of published experimental data for

cyclobutyl(cyclopropyl)methanone, this document outlines a comprehensive experimental

plan to elucidate its properties and compares them with known data of selected analogs. This

guide is intended to serve as a valuable resource for researchers interested in the synthesis,

characterization, and potential applications of this novel ketone.

Introduction
Cyclobutyl(cyclopropyl)methanone (CAS No. 14114-01-3) is a unique ketone featuring two

distinct cycloalkyl rings, a cyclobutyl and a cyclopropyl group, attached to a carbonyl carbon.

While the individual cyclopropyl and cyclobutyl moieties are well-studied in organic chemistry

and medicinal chemistry, their combination in this specific arrangement is not extensively

documented in peer-reviewed literature.[1] This guide aims to assess its novelty by comparing

its predicted and experimentally determined properties with those of commercially available

analogs: dicyclopropyl methanone, dicyclobutyl methanone, cyclopropyl methyl ketone, and

cyclobutyl methyl ketone.
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Comparative Data of
Cyclobutyl(cyclopropyl)methanone and Its Analogs
A comprehensive comparison of the physicochemical properties of

cyclobutyl(cyclopropyl)methanone and its analogs is crucial for understanding its unique

characteristics. The following table summarizes the available and proposed experimental data.
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Property
Cyclobutyl(
cyclopropyl
)methanone

Dicycloprop
yl
Methanone

Dicyclobuty
l
Methanone

Cyclopropyl
Methyl
Ketone

Cyclobutyl
Methyl
Ketone

Molecular

Formula
C₈H₁₂O[2] C₇H₁₀O C₉H₁₄O C₅H₈O C₆H₁₀O

Molecular

Weight (

g/mol )

124.18[2] 110.15 138.21 84.12 98.14

Boiling Point

(°C)

To be

determined
161-162 Not available 114 137-139

Density (g/mL

at 25°C)

To be

determined
0.97 Not available 0.849 0.902

Refractive

Index (n20/D)

To be

determined
1.467 Not available 1.424 1.432

1H NMR

(CDCl₃, ppm)

See

Proposed

Experimental

Protocol

See

Literature

Data

Not available

See

Literature

Data

See

Literature

Data

13C NMR

(CDCl₃, ppm)

See

Proposed

Experimental

Protocol

See

Literature

Data

Not available

See

Literature

Data

See

Literature

Data

IR (C=O

stretch, cm⁻¹)

~1700

(Predicted)[1]
~1695 Not available ~1690 ~1715

Purity (%)
To be

determined

>98

(Commercial)

>95

(Commercial)

>99

(Commercial)

>98

(Commercial)

Experimental Protocols
To address the data gap for cyclobutyl(cyclopropyl)methanone, the following experimental

protocols are proposed.
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Synthesis of Cyclobutyl(cyclopropyl)methanone
A potential synthetic route for cyclobutyl(cyclopropyl)methanone is the Friedel-Crafts

acylation of cyclopropane with cyclobutanecarbonyl chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl₃).

Procedure:

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g.,

dichloromethane) at 0°C, add cyclobutanecarbonyl chloride dropwise.

Bubble cyclopropane gas through the reaction mixture for a specified period.

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by slowly adding ice-cold water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain pure

cyclobutyl(cyclopropyl)methanone.

Characterization
1. Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃

as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR of Cyclobutyl(cyclopropyl)methanone: Signals for the cyclopropyl

protons are expected in the upfield region (δ 0.5-1.5 ppm), while the cyclobutyl protons will

likely appear at slightly lower field (δ 1.5-3.0 ppm). The methine proton adjacent to the

carbonyl group is expected to be the most downfield signal among the aliphatic protons.[1]
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Predicted ¹³C NMR of Cyclobutyl(cyclopropyl)methanone: The carbonyl carbon is

expected to resonate around δ 200-210 ppm. The carbons of the cyclobutyl and

cyclopropyl rings will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.

The characteristic C=O stretching frequency for a ketone is expected in the range of 1680-

1720 cm⁻¹.[1]

Mass Spectrometry (MS):

The mass spectrum will be obtained using an electron ionization (EI) mass spectrometer.

The molecular ion peak (M⁺) should be observed at m/z = 124. Key fragmentation

patterns would involve cleavage of the bonds adjacent to the carbonyl group, leading to

the formation of acylium ions.

2. Physicochemical Property Determination:

Boiling Point: Determined using a micro-boiling point apparatus.

Density: Measured using a pycnometer.

Refractive Index: Measured using a refractometer at 20°C.

Purity: Assessed by gas chromatography (GC) and high-performance liquid chromatography

(HPLC).

Biological Activity Screening
To assess the potential biological relevance of cyclobutyl(cyclopropyl)methanone, a

preliminary screening of its activity in relevant assays is proposed.

1. Enzyme Inhibition Assay:
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Target Selection: Based on the structural features (e.g., strained rings), enzymes involved in

metabolic pathways or those with known interactions with small cyclic molecules could be

selected (e.g., cytochrome P450 enzymes).

Assay Principle: A suitable in vitro enzyme inhibition assay will be employed to determine the

half-maximal inhibitory concentration (IC₅₀) of the compound against the selected enzyme.

2. Cytotoxicity Assay:

Cell Lines: A panel of cancer cell lines and a normal cell line will be used to assess the

cytotoxic potential of the compound.

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay or a similar colorimetric assay will be used to determine the concentration of the

compound that causes 50% inhibition of cell growth (IC₅₀).

Visualizations
Proposed Synthesis and Characterization Workflow
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Caption: Proposed workflow for the synthesis and characterization of

cyclobutyl(cyclopropyl)methanone.

Comparative Signaling Pathway (Hypothetical)
Given the novelty of cyclobutyl(cyclopropyl)methanone, no specific signaling pathways have

been elucidated. However, based on the known biological activities of some ketones, a

hypothetical pathway involving enzyme inhibition is presented.
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Hypothetical Enzyme Inhibition Pathway

Cyclobutyl(cyclopropyl)methanone Inhibition

Target Enzyme (e.g., CYP450)
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Altered Cellular ResponseSubstrate
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Caption: Hypothetical signaling pathway illustrating enzyme inhibition by

cyclobutyl(cyclopropyl)methanone.

Conclusion
Cyclobutyl(cyclopropyl)methanone represents a novel chemical entity with limited

characterization in the existing scientific literature. This guide provides a framework for its

systematic investigation by proposing detailed experimental protocols for its synthesis,

characterization, and preliminary biological screening. The comparative data, both existing for

its analogs and proposed for the title compound, will enable researchers to objectively assess

its properties and potential for applications in drug discovery and materials science. Further

experimental validation is crucial to fully understand the novelty and utility of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing the Novelty of
Cyclobutyl(cyclopropyl)methanone in Chemical Literature: A Comparative Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425382#assessing-the-novelty-of-cyclobutyl-
cyclopropyl-methanone-in-chemical-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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